

A Comparative Guide to the In Vitro and In Vivo Efficacy of CGP55845

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Compound of Interest

Compound Name: CGP55845

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of **CGP55845**, a potent and selective GABA-B receptor antagonist. The information is compiled from various studies to offer an objective overview supported by experimental data.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **CGP55845** in both laboratory-based assays and live animal models.

In Vitro Efficacy of CGP55845

Parameter	Value	Species/System	Assay Type	Reference
IC50	5 nM	-	GABA-B Receptor Binding	[1][2][3]
IC50	6 nM	-	GABA-B Receptor Antagonism	[4]
IC50	130 nM	Rat	Isoproterenol Assay (Baclofen response)	[1][2][3]
pKi	8.35	-	[3H]CGP 27492 Binding	[1][2][3]
Ki	4.5 nM	-	GABA-B Receptor Binding	[5]
pEC50 (GABA release)	8.08	-	-	[2][3]
pEC50 (Glutamate release)	7.85	-	-	[2][3]
EC50 (GABA release)	8.3 nM	Rat cerebral cortex slices	Electrical stimulation	[5]
EC50 (GABA release with baclofen)	25 nM	Rat cerebral cortex slices	Electrical stimulation	[5]
EC50 (Glutamate release with baclofen)	14 nM	Rat cerebral cortex slices	Electrical stimulation	[5]

In Vivo Efficacy of CGP55845

Animal Model	Effect	Effective Dose	Route of Administration	Reference
Rat	Increased swimming time in forced swim test	3 or 10 mg/kg	-	[5]
Rat	Reversal of age-induced olfactory discrimination impairments	0.01 and 0.1 mg/kg	-	[5]
Mouse	Increased seizure intensity (PTZ-induced)	-	-	[5]
Mouse	Improved spatial memory (Morris water maze)	1 mg/kg	Intraperitoneal	[6] [7]
Mouse	No significant effect on neuromuscular coordination, locomotion, or exploratory behavior	1 mg/kg	Intraperitoneal	[6] [7]
Mouse	No significant effect on hematological or serum biochemical profiles	1 mg/kg/day for 12 days	Intraperitoneal	[8] [9] [10] [11] [12]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Experimental Protocols

1. Radioligand Binding Assay for GABA-B Receptor

This protocol is adapted from studies characterizing GABA-B receptor binding.

- Objective: To determine the binding affinity (K_i) of **CGP55845** for the GABA-B receptor.
- Materials:
 - Rat brain membranes (or cells expressing recombinant GABA-B receptors)
 - [^3H]CGP54626 (radioligand)
 - **CGP55845** (test compound)
 - Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl_2 , 1.2 mM KH_2PO_4 , 1.2 mM MgSO_4 , 5 mM D-glucose, pH 7.4)[1]
 - Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)[1]
 - Glass fiber filters
 - Scintillation counter
- Procedure:
 - Prepare rat brain membranes by homogenization and centrifugation.
 - In reaction tubes, combine the brain membrane preparation, [^3H]CGP54626 (at a concentration near its K_d , e.g., 4 nM), and varying concentrations of **CGP55845**. [1]
 - For non-specific binding, use a high concentration of a non-labeled GABA-B ligand.
 - Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium. [1]
 - Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand. [1]

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of **CGP55845** from the competition binding curve and calculate the K_i value using the Cheng-Prusoff equation.

2. Electrophysiological Recording in Rat Hippocampal Slices

This protocol is a generalized procedure based on electrophysiological studies in hippocampal slices.

- Objective: To assess the antagonist effect of **CGP55845** on GABA-B receptor-mediated synaptic currents.
- Materials:
 - Adult rats
 - Artificial cerebrospinal fluid (aCSF)
 - **CGP55845**
 - Baclofen (GABA-B agonist)
 - Patch-clamp electrophysiology setup
- Procedure:
 - Prepare acute hippocampal slices from the rat brain.
 - Maintain slices in an incubation chamber with oxygenated aCSF.
 - Transfer a slice to the recording chamber and perfuse with aCSF.
 - Establish whole-cell patch-clamp recordings from CA1 pyramidal neurons.
 - Evoke inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by stimulating afferent fibers.

- Apply the GABA-B receptor agonist, baclofen, to induce a postsynaptic hyperpolarization or a reduction in evoked IPSP/IPSC amplitude.[5]
- Apply **CGP55845** (e.g., 1 μ M) to the perfusion solution and observe the reversal of the baclofen-induced effects.[5]
- Record and analyze the changes in membrane potential and synaptic currents to quantify the antagonist activity of **CGP55845**.

In Vivo Experimental Protocol

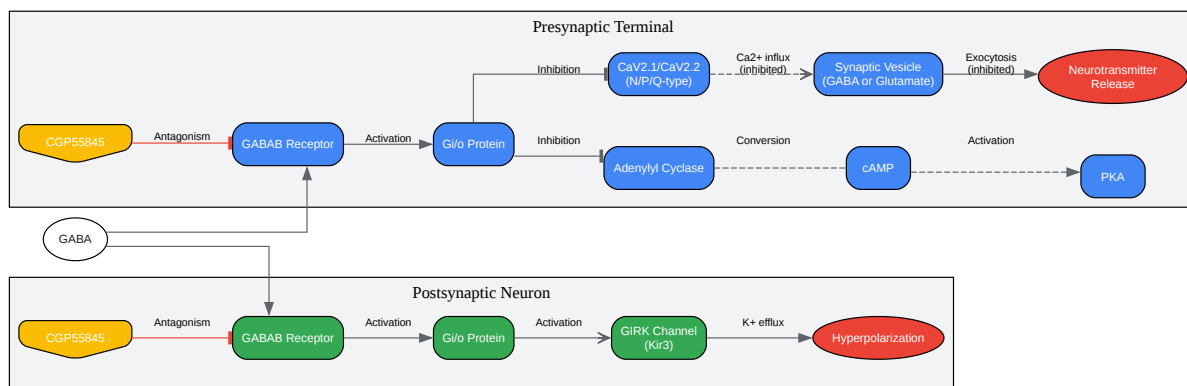
1. Forced Swim Test in Rats

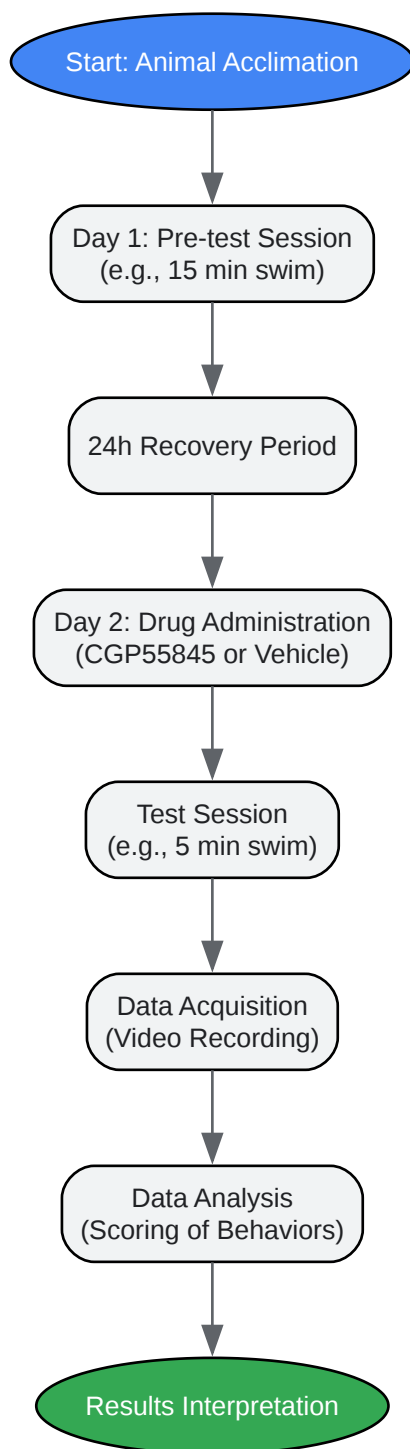
This protocol is based on standard procedures for the forced swim test used to assess antidepressant-like activity.

- Objective: To evaluate the effect of **CGP55845** on depressive-like behavior.
- Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
- Procedure:
 - Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This is to induce a state of behavioral despair.
 - Remove the rat, dry it, and return it to its home cage.
 - Drug Administration: Administer **CGP55845** or vehicle control at the desired dose (e.g., 3 or 10 mg/kg) at specific time points before the test session (e.g., 30 minutes prior).[5]
 - Test session (Day 2): 24 hours after the pre-test, place the rat back into the swim cylinder for a 5-minute test session.
 - Record the session and score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors.
 - A decrease in immobility time is interpreted as an antidepressant-like effect.

Mandatory Visualizations

GABA-B Receptor Signaling Pathway





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